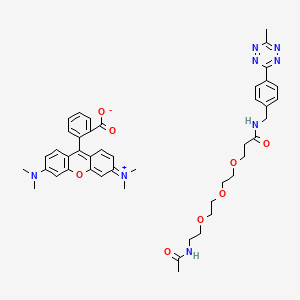

TAMRA-PEG3-Me-Tet

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C45H52N8O8 |

|---|---|

Molecular Weight |

832.9 g/mol |

IUPAC Name |

3-[2-[2-(2-acetamidoethoxy)ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |

InChI |

InChI=1S/C24H22N2O3.C21H30N6O5/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-16-24-26-21(27-25-16)19-5-3-18(4-6-19)15-23-20(29)7-9-30-11-13-32-14-12-31-10-8-22-17(2)28/h5-14H,1-4H3;3-6H,7-15H2,1-2H3,(H,22,28)(H,23,29) |

InChI Key |

OQLPVFVIKMECHO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCNC(=O)C.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to TAMRA-PEG3-Me-Tetrazine: Structure, Properties, and Bioorthogonal Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Carboxytetramethylrhodamine-PEG3-Methyl-Tetrazine (TAMRA-PEG3-Me-Tetrazine), a fluorescent probe designed for bioorthogonal chemistry. This document details its chemical structure, physicochemical properties, and key applications, with a focus on experimental protocols and data presentation for researchers in drug development and molecular biology.

Core Concepts: Structure and Functionality

TAMRA-PEG3-Me-Tetrazine is a trifunctional molecule engineered for high-specificity labeling of biomolecules. It incorporates a bright and photostable fluorophore (TAMRA), a hydrophilic polyethylene glycol (PEG) spacer, and a bioorthogonal reactive handle (methyl-tetrazine).

-

TAMRA (5-Carboxytetramethylrhodamine): A well-characterized rhodamine-based dye that serves as the fluorescent reporter. It exhibits strong absorption and emission in the orange-red region of the visible spectrum, making it compatible with standard fluorescence microscopy and flow cytometry instrumentation.

-

PEG3 (3-unit Polyethylene Glycol): A short, hydrophilic linker that enhances the aqueous solubility of the molecule. This is crucial for biological applications, as it prevents aggregation and improves the pharmacokinetic profile of the labeled biomolecule. The PEG spacer also provides a flexible arm that minimizes steric hindrance between the dye and the target molecule.

-

Methyl-Tetrazine (Me-Tet): A highly reactive and stable diene that participates in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction. This "click chemistry" reaction is exceptionally fast and bioorthogonal, meaning it proceeds with high efficiency in complex biological media without interfering with native cellular processes. The methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines.

Below is a diagram illustrating the modular components of the TAMRA-PEG3-Me-Tetrazine structure.

An In-depth Technical Guide to the Synthesis of TAMRA-PEG3-Me-Tetrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for TAMRA-PEG3-Me-Tetrazine, a fluorescent bioorthogonal labeling reagent. The document outlines a modular synthetic strategy, details the experimental protocols for each key step, presents quantitative data in a structured format, and includes visual representations of the synthesis workflow and the logical relationships of the components.

Overview of the Synthesis Pathway

The synthesis of TAMRA-PEG3-Me-Tetrazine is proposed as a multi-step process, beginning with the synthesis of a functionalized methyl-tetrazine core, followed by its conjugation to a PEG3 linker, and culminating in the attachment of the TAMRA fluorophore. This modular approach allows for the purification of intermediates at each stage, ensuring a high-purity final product. The most direct pathway involves the initial synthesis of a methyl-tetrazine derivative bearing a carboxylic acid group. This is then coupled to a diamine PEG linker, followed by the final conjugation to the fluorophore.

The overall strategy can be broken down into two main stages:

-

Synthesis of a Methyl-Tetrazine-PEG3-Amine Intermediate: This stage focuses on creating the core structure of the molecule, incorporating the bioorthogonal tetrazine moiety and the flexible, water-soluble PEG linker.

-

Coupling of TAMRA-NHS Ester to the Intermediate: The final step involves the attachment of the tetramethylrhodamine (TAMRA) fluorescent tag to the primary amine of the PEG linker, rendering the molecule fluorescent.

Experimental Protocols

The following protocols are detailed methodologies for the key experiments in the proposed synthesis of TAMRA-PEG3-Me-Tetrazine.

Stage 1: Synthesis of 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid

This protocol is adapted from established methods for synthesizing functionalized tetrazines.[1]

Materials:

-

4-Cyanobenzoic acid

-

Acetamidine hydrochloride

-

Anhydrous hydrazine

-

Sodium nitrite

-

Acetic acid

-

Solvents for purification (e.g., HPLC grade water and acetonitrile)

Procedure:

-

In a reaction vessel under an inert nitrogen atmosphere, combine 4-cyanobenzoic acid (1 equivalent) and acetamidine hydrochloride (5 equivalents).

-

Slowly add anhydrous hydrazine (a significant excess) to the solid mixture with stirring. Caution: This reaction is exothermic and generates ammonia gas; it must be performed in a well-ventilated fume hood.

-

Stir the reaction mixture at 80°C for 30 minutes.

-

Cool the reaction mixture and then carefully add a solution of sodium nitrite (excess) in water to oxidize the dihydrotetrazine intermediate to the desired tetrazine. This step is typically performed in an acidic medium, such as acetic acid.

-

The crude product is then purified by preparative reverse-phase HPLC to yield 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid as a purple solid.[1]

Stage 2: Synthesis of Me-Tetrazine-PEG3-Amine

This protocol involves the coupling of the synthesized methyl-tetrazine carboxylic acid to a diamine PEG linker. An excess of the diamine is used to favor the formation of the mono-substituted product.

Materials:

-

4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid

-

1,11-Diamino-3,6,9-trioxaundecane (H2N-PEG3-NH2)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Diethyl ether

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

-

Dissolve 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid (1 equivalent), EDC-HCl (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.

-

Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid.

-

In a separate flask, dissolve a 10-fold molar excess of 1,11-Diamino-3,6,9-trioxaundecane in anhydrous DMF.

-

Slowly add the activated methyl-tetrazine solution to the diamine solution with constant stirring at room temperature.

-

Add triethylamine (2 equivalents) to the reaction mixture to act as a base.

-

Allow the reaction to proceed for 12-16 hours at room temperature under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the DMF under reduced pressure.

-

Precipitate the crude product by adding cold diethyl ether and collect the solid by filtration.

-

Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to isolate the mono-substituted Me-Tetrazine-PEG3-Amine.

Stage 3: Coupling of TAMRA-NHS Ester to Me-Tetrazine-PEG3-Amine

The final step is the conjugation of the purified Me-Tetrazine-PEG3-Amine intermediate with a commercially available TAMRA-NHS ester.[2][3]

Materials:

-

Me-Tetrazine-PEG3-Amine

-

5(6)-TAMRA-SE (5- and 6-Carboxytetramethylrhodamine, succinimidyl ester)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Solvents for purification (e.g., HPLC grade water and acetonitrile with 0.1% TFA)

Procedure:

-

Dissolve the purified Me-Tetrazine-PEG3-Amine (1 equivalent) in anhydrous DMF.

-

In a separate light-protected vial, dissolve 5(6)-TAMRA-SE (1.1 equivalents) in anhydrous DMF.

-

Add TEA or DIPEA (2-3 equivalents) to the Me-Tetrazine-PEG3-Amine solution.

-

Slowly add the TAMRA-SE solution to the Me-Tetrazine-PEG3-Amine solution with stirring.

-

Allow the reaction to proceed for 4-6 hours at room temperature in the dark.

-

Monitor the reaction by reverse-phase HPLC.

-

Once the reaction is complete, dilute the mixture with water containing 0.1% TFA.

-

Purify the crude product by preparative reverse-phase HPLC using a water/acetonitrile gradient (both with 0.1% TFA).

-

Collect the fractions corresponding to the TAMRA-PEG3-Me-Tetrazine product.

-

Lyophilize the collected fractions to obtain the final product as a dark red solid.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

| Compound | Formula | Molecular Weight ( g/mol ) | Typical Yield | Purity |

| 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid | C10H8N4O2 | 216.20 | 10-20%[1] | >95% (after HPLC) |

| Me-Tetrazine-PEG3-Amine | C18H29N7O4 | 423.47 | 40-60% | >95% (after chromatography) |

| TAMRA-PEG3-Me-Tetrazine | C43H49N9O9 | 851.91 | 60-80% | >98% (after HPLC) |

Mandatory Visualization

Caption: Overall synthesis pathway for TAMRA-PEG3-Me-Tetrazine.

Caption: Experimental workflow with integrated purification steps.

References

An In-depth Technical Guide to the Mechanism of Action of TAMRA-PEG3-Me-Tetrazine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the core mechanism of action, biophysical properties, and experimental considerations for TAMRA-PEG3-Me-Tetrazine, a fluorescent probe designed for bioorthogonal labeling. This class of molecules is central to advanced biological imaging and targeted therapeutic strategies. The probe's functionality is built upon the highly efficient and specific inverse-electron-demand Diels-Alder (IEDDA) reaction. This document details the roles of its three key components—the TAMRA fluorophore, the PEG3 linker, and the methyl-tetrazine reactive group—and provides structured data, experimental protocols, and visual diagrams to facilitate its effective application in research and development.

Core Mechanism of Action: The Inverse-Electron-Demand Diels-Alder Reaction

The fundamental mechanism of action for TAMRA-PEG3-Me-Tetrazine is its participation in a bioorthogonal "click chemistry" reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1] This reaction occurs between an electron-deficient diene (the 1,2,4,5-tetrazine ring) and an electron-rich, strained dienophile, most commonly a trans-cyclooctene (TCO) derivative.[2][3][4]

The key characteristics of this ligation are:

-

Exceptional Speed: The reaction proceeds with second-order rate constants that are among the fastest known in bioorthogonal chemistry, enabling efficient labeling at low, physiologically relevant concentrations.[3]

-

High Specificity: The tetrazine and TCO moieties are highly selective for each other and do not cross-react with native functional groups found in biological systems, such as amines or thiols.

-

Biocompatibility: The reaction is catalyst-free and proceeds efficiently in aqueous media, including cell culture media and serum, across a range of physiological pH values (typically 6-9).

-

Irreversibility: The initial [4+2] cycloaddition is followed by a retro-Diels-Alder reaction that releases molecular nitrogen (N₂) as the sole byproduct. This irreversible step drives the reaction to completion, forming a stable covalent dihydropyridazine bond.

Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction pathway.

The Role of Molecular Components

The specific structure of TAMRA-PEG3-Me-Tetrazine imparts a unique balance of properties essential for its function.

-

Methyl-Tetrazine (Me-Tet): The methyl-substituted tetrazine ring serves as the reactive "warhead" of the probe. Compared to other derivatives, methyl-tetrazines offer an optimal compromise between reactivity and stability. While more electron-withdrawing substituents (e.g., pyridyl) can increase reaction rates, they often decrease the probe's stability in aqueous media. Methyl-tetrazines exhibit significantly better stability, making them robust reagents for experiments requiring longer incubation times.

-

PEG3 Linker: The short polyethylene glycol (PEG) linker is critical for the probe's physicochemical properties. PEGylation enhances aqueous solubility, which is crucial for preventing aggregation and ensuring efficient delivery in biological environments. The linker also provides spatial separation between the bulky TAMRA fluorophore and the tetrazine ring, minimizing steric hindrance that could impede the IEDDA reaction.

-

TAMRA (Carboxytetramethylrhodamine): TAMRA is a well-characterized rhodamine-based fluorophore that serves as the reporter moiety. A key feature of many tetrazine-dye conjugates is their fluorogenic nature . The close proximity of the tetrazine ring can efficiently quench TAMRA's fluorescence through mechanisms like photoinduced electron transfer (PET). Upon successful IEDDA reaction with a TCO, the tetrazine is consumed, its quenching effect is eliminated, and a significant increase in fluorescence intensity is observed. This "turn-on" capability is highly advantageous for no-wash imaging experiments, as it minimizes background signal from unreacted probes.

References

- 1. benchchem.com [benchchem.com]

- 2. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectral Properties of TAMRA-PEG3-Me-Tetrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral properties of TAMRA-PEG3-Me-Tetrazine, a fluorescent probe widely utilized in bioorthogonal chemistry. This document details the key photophysical characteristics, experimental protocols for their determination, and the underlying mechanism of its application in biological imaging and drug development.

Core Spectral Properties

TAMRA-PEG3-Me-Tetrazine is a derivative of the well-known fluorophore, tetramethylrhodamine (TAMRA), functionalized with a methyl-tetrazine moiety via a three-unit polyethylene glycol (PEG) spacer. The tetrazine group plays a crucial role, acting as a fluorescence quencher in the probe's native state. Upon reaction with a strained alkene, such as trans-cyclooctene (TCO), via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, the quenching is relieved, resulting in a significant increase in fluorescence intensity. This "turn-on" characteristic is highly advantageous for live-cell imaging and other bio-labeling applications, as it minimizes background fluorescence from unreacted probes.

While specific spectral data for the TAMRA-PEG3-Me-Tetrazine conjugate is not extensively published, the properties can be reliably inferred from its close structural analogs, TAMRA-PEG4-Tetrazine and Me-Tet-5-TAMRA. The length of the PEG spacer has a negligible effect on the core fluorophore's spectral characteristics.

Quantitative Spectral Data Summary

The following table summarizes the key spectral properties of TAMRA-tetrazine conjugates. The data presented is a composite from closely related analogs and provides a strong basis for experimental design.

| Parameter | Value | Notes |

| Absorption Maximum (λabs) | ~553 nm[1] | Wavelength at which the molecule absorbs the most light. |

| Emission Maximum (λem) | ~580 nm[1] | Wavelength of maximum fluorescence intensity. |

| Molar Extinction Coefficient (ε) | ~92,000 M-1cm-1 | A measure of how strongly the molecule absorbs light at a given wavelength. Data from TAMRA-PEG4-Tetrazine. |

| Quantum Yield (Φ) | ~0.38 | The ratio of photons emitted to photons absorbed. Data for the parent TAMRA fluorophore.[2] The quantum yield of the tetrazine-quenched form is significantly lower. |

| Fluorescence Lifetime (τ) | ~5.7 ns | The average time the molecule spends in the excited state before returning to the ground state by emitting a photon. Data for the parent TAMRA fluorophore.[2] |

Experimental Protocols

Accurate characterization of the spectral properties of TAMRA-PEG3-Me-Tetrazine is essential for its effective use. The following are detailed methodologies for key experiments.

Absorbance and Molar Extinction Coefficient Measurement

Objective: To determine the absorption spectrum and molar extinction coefficient of the TAMRA-PEG3-Me-Tetrazine conjugate after reaction with a dienophile.

Materials:

-

TAMRA-PEG3-Me-Tetrazine

-

Trans-cyclooctene (TCO) or other suitable dienophile

-

Spectroscopic grade solvent (e.g., Phosphate-Buffered Saline, pH 7.4)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of TAMRA-PEG3-Me-Tetrazine in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of the dienophile (e.g., TCO) in the same solvent.

-

To a quartz cuvette containing the spectroscopic grade solvent (e.g., PBS), add a known concentration of TAMRA-PEG3-Me-Tetrazine.

-

Add an excess of the dienophile to the cuvette to ensure complete reaction and subsequent fluorescence "turn-on". Allow the reaction to proceed to completion.

-

-

Absorbance Measurement:

-

Use the same solvent as a blank to zero the spectrophotometer.

-

Measure the absorbance of the reacted TAMRA-PEG3-Me-Tetrazine solution from approximately 400 nm to 700 nm.

-

Identify the wavelength of maximum absorbance (λabs).

-

-

Molar Extinction Coefficient Calculation:

-

Prepare a series of dilutions of the reacted TAMRA-PEG3-Me-Tetrazine of known concentrations.

-

Measure the absorbance of each dilution at the λabs.

-

Plot absorbance versus concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εcl), will be the molar extinction coefficient (ε).

-

Fluorescence Emission Spectrum Measurement

Objective: To determine the fluorescence emission spectrum and the wavelength of maximum emission (λem).

Materials:

-

Reacted TAMRA-PEG3-Me-Tetrazine solution (from the previous protocol)

-

Spectrofluorometer

-

Fluorescence cuvettes

Procedure:

-

Instrument Setup:

-

Set the excitation wavelength of the spectrofluorometer to the determined λabs (e.g., ~553 nm).

-

Set the emission scan range from approximately 560 nm to 700 nm.

-

-

Fluorescence Measurement:

-

Place the cuvette with the reacted TAMRA-PEG3-Me-Tetrazine solution in the spectrofluorometer.

-

Acquire the fluorescence emission spectrum.

-

Identify the wavelength at which the fluorescence intensity is highest (λem).

-

Quantum Yield Determination (Relative Method)

Objective: To determine the fluorescence quantum yield of the reacted TAMRA-PEG3-Me-Tetrazine relative to a known standard.

Materials:

-

Reacted TAMRA-PEG3-Me-Tetrazine solution

-

A quantum yield standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

Procedure:

-

Sample Preparation:

-

Prepare a series of dilutions of both the reacted TAMRA-PEG3-Me-Tetrazine and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

-

Absorbance and Fluorescence Measurements:

-

For both the sample and the standard, measure the absorbance at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution and integrate the area under the curve.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the slope of the linear fit for both plots.

-

-

Quantum Yield Calculation:

-

The quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φstandard * (Slopesample / Slopestandard) * (nsample2 / nstandard2) where 'n' is the refractive index of the solvent. If the same solvent is used for both, this term becomes 1.

-

Signaling Pathway and Experimental Workflows

The utility of TAMRA-PEG3-Me-Tetrazine is rooted in the bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction.

Bioorthogonal Labeling Reaction: Tetrazine-TCO Ligation

The tetrazine moiety on the probe reacts with a strained alkene, most commonly a trans-cyclooctene (TCO), which can be genetically or chemically incorporated into a biomolecule of interest. This reaction is highly specific and proceeds rapidly under physiological conditions without the need for a catalyst. The reaction forms an unstable dihydropyridazine intermediate, which then eliminates a molecule of dinitrogen (N2) to form a stable pyridazine product. This reaction simultaneously removes the quenching effect of the tetrazine, leading to a "turn-on" of the TAMRA fluorescence.

Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction pathway.

Experimental Workflow: Spectral Characterization

The process of characterizing the spectral properties of TAMRA-PEG3-Me-Tetrazine follows a logical sequence of experiments.

Caption: Workflow for the spectral characterization of TAMRA-PEG3-Me-Tetrazine.

References

The PEG3 Linker: Enhancing Precision and Performance in TAMRA Probes

An In-depth Guide for Researchers and Drug Development Professionals

In the landscape of molecular biology and drug discovery, fluorescent probes are indispensable tools for visualizing, quantifying, and understanding complex biological processes. Tetramethylrhodamine (TAMRA) is a workhorse fluorophore, prized for its bright signal and photostability. However, the true performance of a TAMRA probe is often dictated by a component that can be easily overlooked: the linker. This technical guide provides an in-depth analysis of the role of the short, hydrophilic triethylene glycol (PEG3) linker in the design and application of high-performance TAMRA probes.

The Critical Role of the Linker in Probe Design

A linker, or spacer, is the chemical bridge that connects a fluorophore (like TAMRA) to a reactive group or a biologically active molecule (such as a peptide, antibody, or oligonucleotide). While its primary role is to connect two moieties, the linker's chemical properties profoundly influence the overall functionality of the probe. An ideal linker should not only facilitate conjugation but also enhance the performance of the final conjugate by mitigating common issues that can compromise experimental results.

Physicochemical Properties of the PEG3 Linker

The PEG3 linker is a short, monodisperse polyethylene glycol chain consisting of three ethylene glycol units. Its structure confers several key properties that are highly advantageous for probe design.

-

Hydrophilicity: The repeating ether units in the PEG3 backbone are highly hydrophilic, which significantly increases the water solubility of the entire probe.[1][2] This is crucial because many organic fluorophores, including TAMRA, are inherently hydrophobic and prone to aggregation in aqueous buffers.[3][4]

-

Flexibility: The PEG3 chain is flexible and allows for rotational freedom, acting as a spacer that physically separates the TAMRA fluorophore from the conjugated biomolecule.

-

Biocompatibility and Charge Neutrality: PEG is well-established as a biocompatible and chemically inert polymer that is non-immunogenic and electrically neutral. This property helps to prevent non-specific interactions with proteins and cell membranes.[4]

Impact of the PEG3 Linker on TAMRA Probe Performance

The integration of a PEG3 linker addresses several critical challenges in fluorescence-based assays, leading to more reliable and sensitive detection.

Improved Aqueous Solubility and Reduced Aggregation

Many labeling and assay protocols are conducted in aqueous buffers. The inherent hydrophobicity of TAMRA can lead to poor solubility, causing the probe to precipitate out of solution or form aggregates. This aggregation can quench fluorescence and lead to inaccurate quantification. The hydrophilic PEG3 linker acts as a solubilizing agent, preventing aggregation and ensuring the probe remains monomeric and active in solution.

Reduction of Non-Specific Binding

Non-specific binding of fluorescent probes to surfaces, such as microplates or cellular membranes, is a major source of background noise and experimental artifacts. Studies have shown a strong correlation between a dye's hydrophobicity and its propensity for non-specific binding. By creating a hydration shell around the hydrophobic TAMRA dye, the neutral, hydrophilic PEG3 linker effectively masks it from non-specific interactions, significantly improving the signal-to-noise ratio.

Minimized Steric Hindrance and Quenching

When a fluorophore is conjugated too closely to a large biomolecule, its fluorescence can be quenched through interactions with certain amino acid residues (e.g., tryptophan). Furthermore, the bulky fluorophore can sterically hinder the binding of the conjugated ligand to its target. The flexible PEG3 spacer arm physically separates the TAMRA dye from the biomolecule, reducing the likelihood of quenching and ensuring that the biological activity of the ligand is preserved.

Quantitative Performance Comparison

While data from a single head-to-head study is not available, the collective evidence allows for a representative comparison of the expected performance gains when incorporating a PEG3 linker into a TAMRA probe compared to a standard, more hydrophobic alkyl linker (e.g., a C6 chain).

| Performance Metric | TAMRA-C6-Probe (Alkyl Linker) | TAMRA-PEG3-Probe | Rationale for Improvement |

| Aqueous Solubility | Low (Prone to aggregation) | High | The hydrophilic ether groups of the PEG3 linker significantly increase water solubility. |

| Non-Specific Binding | High | Low | The neutral, hydrophilic PEG linker creates a hydration shell, masking the hydrophobic dye and reducing non-specific interactions. |

| Signal-to-Noise Ratio | Lower | Higher | Reduced non-specific binding leads to lower background signal and a consequently higher signal-to-noise ratio. |

| Steric Hindrance | Potential for interference | Minimized | The flexible PEG3 spacer separates the bulky fluorophore from the conjugated biomolecule, preserving its binding activity. |

| Fluorescence Quenching | Higher risk | Reduced risk | Increased distance between the fluorophore and potential quenching residues on the biomolecule minimizes this effect. |

Note: The values presented are representative of typical performance characteristics and are based on established principles of fluorophore and linker chemistry.

Application Spotlight: Probing the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates cell proliferation, differentiation, and survival. The interaction between kinases in this pathway, such as the binding of MEK to its substrate ERK, represents a key therapeutic target. High-performance fluorescent probes are essential for studying these protein-protein interactions and for screening potential inhibitors.

A TAMRA-PEG3 labeled peptide, designed as a competitive inhibitor based on a known binding motif, can be used to probe the MEK-ERK interaction. The PEG3 linker is critical in this application to ensure the peptide's solubility and to prevent the TAMRA dye from interfering with the peptide's binding to the docking groove of the ERK kinase.

Caption: A TAMRA-PEG3-peptide probe designed to competitively inhibit the MEK-ERK interaction.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections provide step-by-step protocols for key experiments involving TAMRA-PEG3 probes.

Protocol: Fluorescence Polarization (FP) Competitive Binding Assay

This protocol describes how to screen for inhibitors of a protein-protein interaction (e.g., MEK-ERK) using a TAMRA-PEG3-labeled peptide probe.

Materials:

-

Purified target protein (e.g., ERK2)

-

TAMRA-PEG3-labeled peptide probe

-

Assay Buffer (e.g., 15 mM KH₂PO₄ pH 7.2, 5% glycerol, 1 mg/ml BSA)

-

Test compounds (potential inhibitors) dissolved in DMSO

-

Black, low-volume, non-binding 384-well microplates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Probe Preparation: Dilute the TAMRA-PEG3-labeled peptide stock solution in Assay Buffer to a final concentration of 2 nM (this will be 1 nM in the final assay volume).

-

Protein Preparation: Determine the dissociation constant (Kd) of the probe for the target protein in a direct binding FP assay. For the competition assay, prepare a solution of the target protein in Assay Buffer at a concentration equivalent to its Kd.

-

Compound Titration: Prepare a serial dilution series of the test compounds in Assay Buffer. The typical starting concentration is 10 µM.

-

Assay Plate Setup:

-

Add 10 µL of the 2 nM probe solution to each well.

-

Add 10 µL of the test compound dilutions to the sample wells. For control wells, add 10 µL of Assay Buffer (for 'no competition') or a known potent inhibitor (for 'maximum competition').

-

Initiate the reaction by adding 20 µL of the target protein solution to all wells. The final volume will be 40 µL.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization (in millipolarization units, mP) on a plate reader using appropriate filters for TAMRA (e.g., Excitation: 530 nm, Emission: 590 nm).

-

Data Analysis: Plot the mP values against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each test compound.

Caption: Workflow for a Fluorescence Polarization (FP) competitive binding assay.

Protocol: Quantifying Aqueous Solubility

This protocol describes a kinetic solubility assay to compare the solubility of a TAMRA-PEG3 probe against a non-PEGylated counterpart.

Materials:

-

Test compounds (TAMRA-C6 and TAMRA-PEG3 probes) dissolved in DMSO (e.g., 10 mM stock)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Clear 96-well microplates

-

Spectrophotometer or nephelometer plate reader

Procedure:

-

Compound Preparation: Dispense 5 µL of the 10 mM DMSO stock solution of each test compound into multiple wells of a 96-well plate.

-

Buffer Addition: Add 245 µL of the aqueous buffer to each well to achieve a final compound concentration of 200 µM in 2% DMSO.

-

Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking to allow for equilibration.

-

Measurement: Measure the turbidity of each well by reading the absorbance (optical density) at a wavelength where the compound does not absorb, typically around 620 nm. An increase in absorbance indicates the formation of a precipitate.

-

Data Analysis: The aqueous solubility is defined as the concentration at which the compound begins to precipitate, identified by a sharp increase in turbidity compared to control wells containing only buffer and DMSO. The TAMRA-PEG3 probe is expected to remain in solution at higher concentrations than the TAMRA-C6 probe.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Hydrophobic fluorescent probes introduce artifacts into single molecule tracking experiments due to non-specific binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]

An In-depth Technical Guide to Tetramethylrhodamine (TAMRA) Derivatives for Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylrhodamine (TAMRA) is a bright and photostable fluorophore widely utilized in biological research for the labeling of peptides, proteins, and nucleic acids.[1][2] Its favorable spectral properties, including strong absorption in the green-yellow region of the spectrum and emission of bright orange-red fluorescence, make it an ideal candidate for a variety of applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays.[1][3] The advent of click chemistry, a set of bioorthogonal reactions that are highly specific and efficient, has further expanded the utility of TAMRA by providing a robust method for its conjugation to biomolecules in complex biological systems.[4]

This technical guide provides a comprehensive overview of TAMRA derivatives designed for click chemistry, covering their properties, synthesis, and applications. It includes detailed experimental protocols and data presented in a clear and accessible format to aid researchers in the successful implementation of TAMRA-based click chemistry in their work.

Core Concepts of TAMRA-based Click Chemistry

Click chemistry encompasses a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The most prominent examples used in bioconjugation are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between a terminal alkyne and an azide, catalyzed by a copper(I) species. It is highly efficient and bioorthogonal, meaning the reactive groups do not cross-react with other functional groups found in biological systems.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly well-suited for live-cell imaging and in vivo applications.

TAMRA derivatives for click chemistry are functionalized with either an azide or an alkyne (including strained cyclooctynes) to enable their participation in these reactions.

Properties of TAMRA Click Chemistry Derivatives

A variety of TAMRA derivatives are commercially available, each with specific properties that may be advantageous for particular applications. These include derivatives with and without polyethylene glycol (PEG) linkers, which can improve solubility and reduce steric hindrance. The choice between the 5- and 6-isomer of carboxytetramethylrhodamine can also be a factor, as they can exhibit slight differences in their conjugation efficiency and the properties of the resulting bioconjugate.

Quantitative Data Summary

The following tables summarize the key quantitative data for common TAMRA derivatives used in click chemistry.

| Derivative | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Reference(s) |

| 5-TAMRA Azide | 546 | 579 | 91,000 | 0.1 | |

| 6-TAMRA Azide | ~546 | ~579 | ~91,000 | 0.1 | |

| 5-TAMRA-PEG3-Azide | 553 | 575 | Not Reported | Not Reported | |

| 5-TAMRA Alkyne | ~546 | ~579 | ~91,000 | Not Reported | |

| 6-TAMRA Alkyne | 541 | 567 | Not Reported | Not Reported | |

| TAMRA-DBCO | Not Reported | Not Reported | Not Reported | Not Reported |

Note: Spectral properties can be influenced by the solvent and the local environment of the dye. The values presented here are generally measured in organic solvents like DMSO or DMF.

Synthesis of TAMRA Derivatives for Click Chemistry

The synthesis of TAMRA derivatives for click chemistry typically starts from the isomerically pure 5- or 6-carboxytetramethylrhodamine. A general synthetic scheme involves the activation of the carboxylic acid group, followed by reaction with an amine-containing linker that bears the azide or alkyne functionality.

A practical and scalable synthesis for 5- and 6-carboxytetramethylrhodamines has been reported, which involves the acylation of 3-dimethylaminophenol with 1,2,4-benzenetricarboxylic anhydride. The resulting mixture of benzophenones can be separated into individual isomers, which are then reacted with 3-dimethylaminophenol to yield the desired 5- or 6-carboxytetramethylrhodamine. These can then be converted to their azide or alkyne derivatives through standard amide bond formation reactions.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing TAMRA derivatives for click chemistry.

Protocol 1: In-Gel Fluorescence Detection of O-GlcNAc-Modified Proteins

This protocol describes the chemoenzymatic labeling and in-gel detection of O-GlcNAc modified proteins using a TAMRA-alkyne derivative.

Materials:

-

Protein sample (e.g., nuclear and cytosolic protein fractions)

-

UDP-GalNAz (azide-modified sugar)

-

Y289L GalT (mutant galactosyltransferase)

-

TAMRA-alkyne

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

SDS-PAGE reagents

-

Fluorescence gel scanner

Procedure:

-

Chemoenzymatic Labeling:

-

Incubate the protein sample with UDP-GalNAz and Y289L GalT to transfer the azide-modified sugar to O-GlcNAc sites.

-

-

Click Chemistry Reaction:

-

To the azide-labeled protein sample, add the following reagents in order, vortexing between each addition:

-

TAMRA-alkyne (final concentration 0.2 µM)

-

TCEP solution (final concentration 400 µM)

-

TBTA or other copper-chelating ligand (final concentration 200 µM)

-

CuSO₄ (final concentration 200 µM)

-

Sodium ascorbate (freshly prepared, final concentration to reduce Cu(II) to Cu(I))

-

-

Incubate the reaction for 1 hour at room temperature.

-

-

Protein Precipitation (Optional but recommended):

-

Precipitate the labeled proteins using a methanol/chloroform procedure to remove excess reagents.

-

-

SDS-PAGE and In-Gel Fluorescence:

-

Resuspend the protein pellet in SDS-PAGE sample buffer.

-

Separate the proteins on an SDS-PAGE gel.

-

Visualize the TAMRA-labeled proteins directly in the gel using a fluorescence scanner with appropriate excitation and emission filters (e.g., excitation at 532 nm and emission at 580 nm).

-

The gel can be subsequently stained with a total protein stain like Coomassie Blue to visualize all proteins.

-

Protocol 2: Labeling of Nascent Proteins in Cell Lysate (BONCAT)

This protocol is a general procedure for labeling newly synthesized proteins in cell lysate using bio-orthogonal non-canonical amino acid tagging (BONCAT) followed by click chemistry with a TAMRA-azide.

Materials:

-

Cells cultured with an alkyne- or azide-containing amino acid analog (e.g., L-azidohomoalanine, AHA)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

TAMRA-azide or TAMRA-alkyne

-

Click chemistry reagents (as in Protocol 1)

-

Protein precipitation reagents

-

SDS-PAGE reagents

-

Fluorescence gel scanner or western blot apparatus

Procedure:

-

Cell Culture and Labeling:

-

Culture cells in the presence of the amino acid analog to incorporate it into newly synthesized proteins.

-

-

Cell Lysis:

-

Lyse the cells using an appropriate lysis buffer.

-

Determine the protein concentration of the lysate.

-

-

Click Chemistry Reaction:

-

Perform the click reaction on the cell lysate as described in Protocol 1, using the TAMRA derivative with the complementary reactive group to the incorporated amino acid analog.

-

-

Analysis:

-

Analyze the labeled proteins by in-gel fluorescence as described in Protocol 1.

-

Alternatively, if a biotin-azide/alkyne was used in parallel or in a trifunctional probe, the labeled proteins can be enriched using streptavidin beads and analyzed by western blot or mass spectrometry.

-

Protocol 3: Live-Cell Imaging of Azide-Modified Biomolecules using SPAAC

This protocol describes the labeling of azide-modified biomolecules in live cells using a copper-free click reaction with a TAMRA-DBCO derivative.

Materials:

-

Cells with metabolically incorporated azide-modified molecules (e.g., from an azide-derivatized metabolite like ManNAz)

-

TAMRA-DBCO or TAMRA-BCN

-

Phosphate-buffered saline (PBS) with 1% Fetal Bovine Serum (FBS)

-

Fixative (e.g., 4% formaldehyde in PBS)

-

Nuclear counterstain (e.g., DAPI or Hoechst)

-

Fluorescence microscope

Procedure:

-

Cell Preparation:

-

Grow cells in a suitable medium containing the azide-derivatized metabolite.

-

-

Labeling:

-

Wash the cells twice with PBS containing 1% FBS.

-

Prepare a stock solution of TAMRA-DBCO in a water-miscible solvent like DMSO.

-

Label the azide-modified cells by incubating them with 5 to 30 µM of TAMRA-DBCO in PBS with 1% FBS for 30-60 minutes at room temperature in the dark.

-

-

Washing and Fixation:

-

Wash the cells four times with PBS containing 1% FBS.

-

Fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.

-

Wash the cells with PBS.

-

-

Counterstaining and Imaging:

-

(Optional) Counterstain the cell nuclei with a suitable dye.

-

Image the cells using a fluorescence microscope with appropriate filter sets for TAMRA and the nuclear stain.

-

Protocol 4: EdU Cell Proliferation Assay for Flow Cytometry

This protocol outlines the detection of DNA synthesis in proliferating cells using the incorporation of 5-ethynyl-2'-deoxyuridine (EdU) and subsequent click chemistry with a TAMRA-azide.

Materials:

-

Cells in culture

-

EdU (5-ethynyl-2'-deoxyuridine)

-

Cell culture medium

-

Fixative (e.g., Click-iT™ fixative)

-

Permeabilization and wash reagent (e.g., saponin-based)

-

Click-iT® reaction cocktail components:

-

TAMRA-azide

-

Copper(II) sulfate (CuSO₄)

-

Reaction buffer additive (reducing agent)

-

Reaction buffer

-

-

DNA content stain (e.g., DAPI or propidium iodide)

-

Flow cytometer

Procedure:

-

EdU Labeling:

-

Incubate cells with EdU in their culture medium for a desired period (e.g., 1-2 hours) to allow for its incorporation into newly synthesized DNA.

-

-

Cell Harvest and Fixation:

-

Harvest the cells and wash them with PBS containing 1% BSA.

-

Fix the cells with a suitable fixative for 15 minutes at room temperature, protected from light.

-

-

Permeabilization:

-

Wash the fixed cells and then permeabilize them with a saponin-based buffer.

-

-

Click Reaction:

-

Prepare the Click-iT® reaction cocktail by adding the components in the recommended order.

-

Add the reaction cocktail to the permeabilized cells and incubate for 30 minutes at room temperature in the dark.

-

-

Washing and DNA Staining:

-

Wash the cells to remove the reaction cocktail.

-

Resuspend the cells in a buffer containing a DNA content stain.

-

-

Flow Cytometry Analysis:

-

Analyze the cells on a flow cytometer, detecting the TAMRA fluorescence to identify cells that have incorporated EdU (S-phase cells) and the DNA content stain to determine the cell cycle distribution.

-

Visualizations

Experimental Workflow: EdU Cell Proliferation Assay

Caption: Workflow for the EdU cell proliferation assay using click chemistry.

Signaling Pathway: General Protein Labeling and Tracking

Caption: General workflow for metabolic protein labeling and subsequent analysis.

Logical Relationship: CuAAC vs. SPAAC

Caption: Comparison of CuAAC and SPAAC click chemistry reactions.

Conclusion

TAMRA derivatives for click chemistry are powerful tools for the fluorescent labeling of biomolecules in a wide range of biological research and drug development applications. Their bright and photostable fluorescence, combined with the high specificity and efficiency of click chemistry, enables sensitive and robust detection and imaging. This guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers to effectively utilize these reagents in their studies. By carefully selecting the appropriate TAMRA derivative and reaction conditions, scientists can successfully label and analyze proteins, nucleic acids, and other biomolecules to gain deeper insights into complex biological processes.

References

- 1. mdpi.com [mdpi.com]

- 2. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Tetrazine in Bioorthogonal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Bioorthogonal chemistry, a field focused on chemical reactions that can occur within living systems without interfering with native biochemical processes, has become an indispensable tool in chemical biology, drug development, and diagnostics.[1][2] Coined by Carolyn R. Bertozzi, the concept relies on the use of reaction partners that are abiotic and highly selective for each other, enabling the precise labeling and tracking of biomolecules in their natural environment.[1] Among the powerful reactions in the bioorthogonal toolkit, the tetrazine ligation has emerged as a particularly robust and versatile method, prized for its exceptionally rapid kinetics and biocompatibility.[1][3]

This technical guide provides an in-depth overview of the core principles of tetrazine bioorthogonal chemistry, its applications, quantitative data on its performance, and detailed experimental protocols for its implementation.

Core Reaction Mechanism and Kinetics

The foundation of tetrazine bioorthogonal chemistry is the inverse-electron-demand Diels-Alder (IEDDA) reaction. This reaction involves an electron-deficient 1,2,4,5-tetrazine (the diene) and an electron-rich, strained dienophile, most commonly a trans-cyclooctene (TCO).

The mechanism proceeds in a two-step cascade:

-

[4+2] Cycloaddition: The tetrazine and TCO rapidly undergo a Diels-Alder reaction to form a highly unstable tricyclic intermediate.

-

Retro-Diels-Alder Reaction: This intermediate immediately undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂).

The final product is a stable dihydropyridazine. The release of N₂ gas as the only byproduct makes this reaction extremely clean and drives it to completion.

References

TAMRA-PEG3-Me-Tet: A Technical Guide to Bioorthogonal Fluorescent Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of TAMRA-PEG3-Me-Tetrazine (TAMRA-PEG3-Methyltetrazine), a fluorescent probe designed for the specific and efficient labeling of biomolecules. It combines the bright, photostable properties of the TAMRA fluorophore with the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) click chemistry. This document details the underlying chemical principles, key applications, photophysical properties, and comprehensive protocols for its use.

Core Technology: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The labeling strategy for TAMRA-PEG3-Me-Tet relies on one of the fastest and most specific bioorthogonal reactions currently known: the ligation between a tetrazine and a strained alkene, typically a trans-cyclooctene (TCO).[1][2] This reaction is classified as an inverse-electron-demand Diels-Alder [4+2] cycloaddition.[1][3]

The key features of this reaction are:

-

Exceptional Kinetics: The reaction is extremely rapid, with second-order rate constants reported to be as high as 10³ to 10⁶ M⁻¹s⁻¹, allowing for efficient labeling even at very low reactant concentrations.[2]

-

Bioorthogonality: The tetrazine and TCO moieties are abiotic and do not react with functional groups naturally present in biological systems, such as amines or thiols. This ensures that labeling is highly specific to the intended target.

-

Biocompatibility: The reaction proceeds efficiently under physiological conditions (aqueous buffer, neutral pH, room temperature) without the need for cytotoxic catalysts like copper.

-

Irreversible Reaction: The initial cycloaddition is followed by a retro-Diels-Alder reaction that releases nitrogen gas (N₂), forming a stable dihydropyridazine bond and driving the reaction to completion.

The reaction mechanism is visualized below.

Properties of TAMRA-PEG3-Me-Tetrazine

TAMRA (Tetramethylrhodamine) is a well-characterized fluorophore known for its brightness and photostability. The PEG3 (triethylene glycol) linker enhances water solubility and provides a flexible spacer to minimize steric hindrance between the dye and the target biomolecule. The methyl-tetrazine moiety serves as the reactive handle for the IEDDA reaction. While the core spectroscopic properties are dictated by the TAMRA fluorophore, the tetrazine group can quench the fluorescence of the dye prior to reaction. Upon successful ligation with a TCO group, this quenching effect is eliminated, which can result in a significant increase in fluorescence, a phenomenon known as fluorogenicity. However, studies on Me-Tet-TAMRA have shown a fluorescence turn-on ratio of approximately 1, indicating that quenching is minimal for this specific construct.

Table 1: Physicochemical and Spectroscopic Properties of TAMRA Fluorophore

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~546 - 553 nm | |

| Emission Maximum (λem) | ~575 - 580 nm | |

| Molar Extinction Coefficient (ε) | ~90,000 - 95,000 M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | ~0.1 | |

| Reactive Group | Methyltetrazine | |

| Reactivity Target | Trans-cyclooctene (TCO) | |

| Common Solvents | DMSO, DMF |

Experimental Protocols

Successful labeling using TAMRA-PEG3-Me-Tetrazine is a two-stage process:

-

Introduction of the TCO handle: The biomolecule of interest (e.g., an antibody) must first be functionalized with a TCO group. This is commonly achieved using a TCO-NHS ester, which reacts with primary amines (lysine residues) on the protein.

-

Tetrazine Ligation: The TCO-modified biomolecule is then reacted with TAMRA-PEG3-Me-Tetrazine.

Protocol 1: Modification of an Antibody with TCO-NHS Ester

This protocol describes a general procedure for labeling an antibody with a TCO-NHS ester. Optimization may be required depending on the specific antibody and TCO reagent used.

Materials:

-

Antibody (1-5 mg/mL)

-

Amine-free buffer (e.g., 1X PBS, pH 7.4-8.0)

-

TCO-NHS ester (e.g., TCO-PEG4-NHS Ester)

-

Anhydrous DMSO or DMF

-

Desalting spin column or dialysis equipment

Procedure:

-

Buffer Exchange: Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine will compete for reaction with the NHS ester and must be removed. Perform a buffer exchange using a desalting spin column or dialysis if necessary.

-

Prepare TCO-NHS Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.

-

Conjugation Reaction: While gently vortexing, add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.

-

Incubation: Incubate the reaction for 1-3 hours at room temperature or overnight at 4°C.

-

Purification: Remove excess, unreacted TCO-NHS ester using a desalting spin column or dialysis against an appropriate buffer (e.g., PBS). The purified TCO-modified antibody is now ready for ligation.

Protocol 2: Labeling of TCO-modified Antibody with TAMRA-PEG3-Me-Tetrazine

Materials:

-

Purified TCO-modified antibody

-

TAMRA-PEG3-Me-Tetrazine

-

Anhydrous DMSO or DMF

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Tetrazine Solution: Prepare a stock solution of TAMRA-PEG3-Me-Tetrazine in anhydrous DMSO or DMF.

-

Ligation Reaction: Add a slight molar excess (e.g., 1.5 to 5-fold) of the TAMRA-PEG3-Me-Tetrazine solution to the TCO-modified antibody.

-

Incubation: The reaction is typically rapid and can be complete within 30-60 minutes at room temperature. The progress can sometimes be monitored by the disappearance of the tetrazine's faint color.

-

Purification (Optional): If necessary, excess tetrazine dye can be removed via desalting column or dialysis, especially for applications sensitive to background fluorescence.

-

Storage: Store the final TAMRA-labeled antibody conjugate at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA and store at -20°C.

Applications and Example Workflow: Immunofluorescence

The primary application of TAMRA-PEG3-Me-Tetrazine is the fluorescent labeling of biomolecules for visualization and quantification. This is particularly powerful in cell-based assays like immunofluorescence (IF) microscopy and flow cytometry. The bioorthogonal nature of the chemistry allows for pre-targeting strategies, where a TCO-modified antibody is first administered, followed by the addition of the smaller, rapidly-diffusing tetrazine dye for labeling in situ.

Below is a conceptual workflow for an indirect immunofluorescence experiment using this technology.

References

The Versatility of TAMRA Dyes: A Technical Guide for Molecular Biology Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylrhodamine (TAMRA) is a robust and versatile fluorescent dye from the rhodamine family that has become a cornerstone in molecular biology and biomedical research.[1] Known for its bright orange-red fluorescence, photostability, and diverse conjugation chemistries, TAMRA is a reliable tool for labeling and detecting a wide array of biomolecules, including proteins, peptides, and nucleic acids.[1][2][3] This technical guide provides a comprehensive overview of TAMRA's properties, core applications, and detailed experimental protocols to facilitate its effective use in a research and drug development setting.

Physicochemical and Spectroscopic Properties of TAMRA

TAMRA's utility is grounded in its excellent photophysical properties, which include a high molar extinction coefficient and a good quantum yield, resulting in bright, easily detectable fluorescent signals.[1] It is available in several isomeric forms, most commonly 5-TAMRA and 6-TAMRA, and as mixtures (5(6)-TAMRA). These isomers can be derivatized with various reactive groups, such as N-hydroxysuccinimide (NHS) esters for labeling primary amines on proteins or azides for click chemistry applications.

While generally photostable, it's important to note that TAMRA's fluorescence can be pH-sensitive, with optimal performance typically observed in neutral to slightly acidic conditions. Furthermore, like many fluorophores, TAMRA is susceptible to photobleaching under prolonged or intense illumination.

Quantitative Spectroscopic Data

The key spectral properties of TAMRA are summarized below. These values are essential for configuring instrumentation such as fluorescence microscopes, plate readers, and flow cytometers for optimal signal detection.

| Property | Value | References |

| Excitation Maximum (λex) | ~540 - 556 nm | |

| Emission Maximum (λem) | ~565 - 583 nm | |

| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | ~0.1 - 0.5 | |

| Recommended Laser Lines | 532 nm or 561 nm |

Core Applications in Molecular Biology

TAMRA's versatility has led to its adoption in a multitude of molecular biology techniques.

Biomolecule Labeling

TAMRA is widely used for covalently labeling proteins, antibodies, and oligonucleotides. The most common method utilizes TAMRA-NHS esters, which efficiently react with primary amines (e.g., the ε-amino group of lysine residues) to form stable amide bonds. This enables the creation of fluorescently tagged reagents for various downstream applications.

Fluorescence Resonance Energy Transfer (FRET)

FRET is a distance-dependent physical process through which energy is transferred non-radiatively from an excited "donor" fluorophore to a nearby "acceptor" molecule. TAMRA is an excellent FRET acceptor for several common donor fluorophores, most notably fluorescein (FAM). This donor-acceptor pairing is instrumental in developing biosensors and assays for studying:

-

Protein-protein interactions: Detecting the proximity of two proteins each labeled with a donor or acceptor.

-

Enzyme activity: Designing substrates that are cleaved by an enzyme, separating the FRET pair and causing a change in fluorescence.

-

Nucleic acid hybridization: Monitoring the binding of a fluorescent probe to its target sequence.

Caption: General mechanism of Förster Resonance Energy Transfer (FRET).

Real-Time Quantitative PCR (qPCR)

In qPCR, TAMRA is classically used as a quencher in TaqMan® probes. These probes are oligonucleotides that also contain a reporter dye (like FAM) at the 5' end and TAMRA at the 3' end. When the probe is intact, TAMRA quenches the FAM fluorescence via FRET. During PCR, the 5' to 3' exonuclease activity of the polymerase cleaves the probe, separating the reporter from the quencher. This disruption of FRET leads to an increase in the reporter's fluorescence, which is proportional to the amount of amplified DNA.

Caption: Workflow of real-time qPCR using a TaqMan probe with a TAMRA quencher.

Fluorescence Microscopy and FISH

TAMRA-conjugated antibodies are extensively used in immunofluorescence (IF) staining to visualize the localization of specific proteins in fixed cells and tissues. Its bright signal and good photostability make it a reliable choice for imaging. Similarly, TAMRA-labeled oligonucleotide probes are used in Fluorescence In Situ Hybridization (FISH) to detect and locate specific DNA or RNA sequences within cells.

Fluorescence Polarization (FP) Assays

FP is a powerful technique for studying molecular binding events in solution. It relies on the principle that a small, fluorescently labeled molecule (like a TAMRA-tagged peptide) tumbles rapidly, resulting in low polarization of its emitted light. When this molecule binds to a larger partner (like a protein), its tumbling slows dramatically, leading to an increase in fluorescence polarization. This technique is widely used in high-throughput screening for drug discovery to identify inhibitors of protein-protein interactions.

Key Experimental Protocols

Protocol 1: Covalent Labeling of Proteins with TAMRA-NHS Ester

This protocol provides a general method for labeling proteins with primary amines using a TAMRA N-hydroxysuccinimide (NHS) ester.

Materials:

-

Protein of interest (1-10 mg/mL in an amine-free buffer like PBS or 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

TAMRA NHS Ester (5- or 6-isomer)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Purification column (e.g., Sephadex G-25 desalting column)

-

Reaction tubes

-

Spectrophotometer

Methodology:

-

Prepare Protein Solution: Ensure the protein is in a buffer free of primary amines (e.g., Tris), which would compete with the labeling reaction. The optimal pH is between 8.0 and 9.0 to ensure the target amine groups are deprotonated and nucleophilic.

-

Prepare Dye Stock Solution: Immediately before use, dissolve the TAMRA NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This solution is sensitive to moisture and should be prepared fresh.

-

Labeling Reaction: Add the dissolved TAMRA NHS ester to the protein solution. A common starting point is a 5- to 10-fold molar excess of dye to protein. The optimal ratio may need to be determined empirically.

-

Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light. Gentle stirring or mixing can improve labeling efficiency.

-

Purification: Separate the labeled protein from the unreacted free dye using a desalting column (e.g., gel filtration) or dialysis.

-

Determine Degree of Labeling (DOL): The DOL (the average number of dye molecules per protein molecule) can be calculated spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~555 nm (for TAMRA).

-

Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

-

Dye Concentration (M) = Aₘₐₓ / ε_dye

-

DOL = Dye Concentration / Protein Concentration

-

Where A₂₈₀ and Aₘₐₓ are the absorbances at 280 nm and the dye's maximum, respectively. CF is the correction factor for the dye's absorbance at 280 nm (approx. 0.3 for TAMRA). ε_protein and ε_dye are the molar extinction coefficients for the protein and dye.

-

-

Storage: Store the labeled protein conjugate at 4°C for short-term use or at -20°C for long-term storage, protected from light.

Caption: Workflow for covalent labeling of proteins with TAMRA-NHS ester.

Protocol 2: Indirect Immunofluorescence Staining of Cultured Cells

This protocol outlines a general procedure for using a TAMRA-conjugated secondary antibody to visualize a target protein in fixed, adherent cells.

Materials:

-

Cultured adherent cells on sterile glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Primary antibody (specific to the target protein)

-

TAMRA-conjugated secondary antibody (specific to the host species of the primary antibody)

-

Antifade mounting medium (with DAPI for nuclear counterstaining)

-

Fluorescence microscope with appropriate filter sets for DAPI and TAMRA

Methodology:

-

Cell Culture and Fixation: Grow cells on coverslips to the desired confluency. Wash gently with PBS, then fix with Fixation Buffer for 10-15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: If the target protein is intracellular, incubate the cells with Permeabilization Buffer for 10 minutes. Wash three times with PBS.

-

Blocking: Incubate the cells with Blocking Buffer for 30-60 minutes to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Blocking Buffer. Remove the blocking solution and incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the TAMRA-conjugated secondary antibody in Blocking Buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Final Washes: Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Mounting and Imaging: Mount the coverslips onto glass microscope slides using a drop of antifade mounting medium containing DAPI. Seal the edges and image using a fluorescence microscope.

Conclusion

TAMRA remains a highly valuable and versatile fluorophore in the molecular biologist's toolkit. Its bright signal, relative photostability, and well-established conjugation chemistries make it suitable for a broad spectrum of applications, from protein labeling and immunofluorescence to sophisticated FRET and qPCR assays. By understanding its properties and optimizing experimental protocols, researchers and drug development professionals can effectively leverage TAMRA to visualize, track, and quantify biomolecules and their interactions, thereby advancing scientific discovery.

References

An In-depth Technical Guide to the Safety and Handling of TAMRA-PEG3-Me-Tet

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and experimental considerations for TAMRA-PEG3-Me-Tet, a fluorescent dye derivative used in bioconjugation and imaging applications. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from closely related TAMRA and PEGylated compounds to establish best practices for laboratory use.

Compound Properties and Safety Data

Table 1: Physical and Chemical Properties of Related TAMRA Compounds

| Property | Value | Source |

| Molecular Formula | C₃₃H₃₈N₆O₇ (for 5-TAMRA-PEG3-Azide) | [1][2][3] |

| Molecular Weight | 630.69 g/mol (for 5-TAMRA-PEG3-Azide) | [1][2] |

| Appearance | Pink to dark red solid | |

| Solubility | Soluble in DMSO, DMF, and Methanol; slightly soluble in water | |

| Purity | Typically ≥ 90% (HPLC) | |

| Excitation Maximum (λex) | ~546 nm (in DMF or DMSO) | |

| Emission Maximum (λem) | ~579 nm (in DMF or DMSO) |

Table 2: Safety and Handling Precautions

| Precaution Category | Guideline | Source |

| Personal Protective Equipment (PPE) | Chemical safety goggles, nitrile gloves, and a laboratory coat should be worn at all times. | |

| Engineering Controls | Use in a well-ventilated area. A chemical fume hood is recommended, especially when handling the solid powder. | |

| Handling | Avoid contact with skin and eyes. Prevent dust formation. Wash hands thoroughly after handling. | |

| Storage | Store at -20°C in a dry, dark place. Keep the container tightly sealed. | |

| Spill Response | For small spills, sweep up the solid material and place it in a suitable container for disposal. For large spills, prevent the product from entering drains and collect it for disposal according to local regulations. | |

| Disposal | Dispose of waste in accordance with federal, state, and local environmental regulations. Label waste containers clearly as "Hazardous Waste" with the full chemical name. |

Experimental Protocols and Workflows

The following sections provide generalized experimental protocols for the reconstitution, use, and disposal of this compound. These are based on common laboratory practices for similar fluorescent probes.

Reconstitution of this compound

This protocol outlines the steps for preparing a stock solution from the lyophilized powder.

-

Equilibration: Before opening, allow the vial of this compound to warm to room temperature to prevent condensation.

-

Solvent Addition: Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to the vial to achieve the desired stock solution concentration (e.g., 10 mM).

-

Dissolution: Vortex the solution until the solid is completely dissolved.

-

Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped tubes.

-

Storage: Store the aliquots at -20°C or -80°C, protected from light.

General Workflow for Inverse Electron Demand Diels-Alder (iEDDA) Reaction

This compound contains a tetrazine group that reacts with molecules containing a trans-cyclooctene (TCO) group via an inverse electron demand Diels-Alder reaction. This is a common bioorthogonal ligation reaction.

Caption: General experimental workflow for labeling a TCO-modified biomolecule with this compound.

Safe Handling and Disposal Workflow

The following diagram illustrates the key stages of safely handling this compound from receipt to disposal.

Caption: Workflow for the safe handling and disposal of this compound.

Stability and Storage

Proper storage is crucial to maintain the integrity and functionality of this compound.

Table 3: Storage and Stability Recommendations

| Form | Recommended Condition | Notes | Source |

| Solid (Lyophilized Powder) | -20°C | Store in a desiccated environment to prevent moisture absorption. Protect from light. | |

| Stock Solution (in anhydrous DMSO or DMF) | -20°C to -80°C | Aliquot to avoid repeated freeze-thaw cycles. For short-term storage (days to a week), -20°C is acceptable. For longer-term storage, -80°C is recommended. Protect from light. | |

| Shipping Condition | Ambient Temperature | The compound is generally stable for several weeks during shipping. |

Like most fluorescent dyes, this compound is sensitive to light. Prolonged exposure can lead to photobleaching and degradation. Therefore, it is imperative to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers with aluminum foil.

Hazard Identification and First Aid

While no specific toxicology data is available for this compound, the following potential health effects and first aid measures are based on data for similar chemical compounds.

Potential Health Effects:

-

Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.

-

Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.

-

Eye Contact: May cause eye irritation.

-

Ingestion: May be harmful if swallowed.

First Aid Measures:

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: In case of skin contact, wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Flush eyes with water as a precaution. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet. Always consult the documentation provided by the manufacturer and adhere to all applicable institutional and governmental safety regulations.

References

TAMRA-PEG3-Me-Tet: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TAMRA-PEG3-Me-Tet, a fluorescent probe widely utilized in bioorthogonal chemistry for the labeling and detection of biomolecules. This document outlines the product specifications, purity considerations, and experimental methodologies relevant to its application in research and development.

Introduction

This compound is a fluorescent labeling reagent composed of three key functional units: the tetramethylrhodamine (TAMRA) fluorophore, a hydrophilic three-unit polyethylene glycol (PEG3) spacer, and a methyl-tetrazine (Me-Tet) reactive group. The TAMRA dye provides a bright, photostable orange-red fluorescence, making it suitable for a wide range of imaging and detection applications. The PEG3 linker enhances aqueous solubility and provides a flexible spacer to minimize steric hindrance between the dye and the target biomolecule. The methyl-tetrazine moiety enables highly specific and efficient covalent labeling of molecules containing a strained alkene, such as a trans-cyclooctene (TCO), through an inverse-electron-demand Diels-Alder (iEDDA) reaction. This bioorthogonal "click chemistry" reaction proceeds rapidly under mild, physiological conditions without the need for a catalyst, making it ideal for live-cell imaging and in vivo studies.[1][2]

Product Specifications

The physicochemical properties of this compound are summarized below. It is important to note that there can be variations in the exact structure and, consequently, the molecular formula and weight of commercially available this compound. Researchers should consult the certificate of analysis provided by their specific supplier.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C44H48N8O8 | [1] |

| or C42H45N7O8 | [3] | |

| Molecular Weight | 816.90 g/mol | [1] |

| or 775.9 g/mol | ||

| Appearance | Dark red solid | |

| Solubility | Soluble in DMSO, DMF, and Methanol |

Table 2: Spectroscopic Properties of this compound (and related compounds)

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~546 nm | |

| Emission Maximum (λem) | ~572 - 575 nm | |

| Molar Extinction Coefficient (ε) | ~92,000 cm⁻¹M⁻¹ (in MeOH) |

Note: Spectroscopic properties are based on closely related TAMRA-PEG derivatives and may vary slightly depending on the specific molecular structure and solvent conditions.

Purity and Quality Control

The purity of this compound is critical for obtaining reliable and reproducible experimental results. Commercially available products typically have a purity of ≥90% as determined by High-Performance Liquid Chromatography (HPLC).

Key Quality Control Parameters:

-

Purity by HPLC: This is the primary method for assessing the purity of the compound and identifying any potential impurities from the synthesis or degradation.

-

Identity by Mass Spectrometry: Confirms the molecular weight of the compound, which is essential for verifying the correct product.

-

Appearance and Solubility: Visual inspection of the physical state and color, as well as testing its solubility in appropriate solvents, provides a basic quality check.

-

Fluorophore to Protein (F/P) Ratio: For fluorescently labeled antibodies or other proteins, the F/P ratio is a critical quality control parameter that can be determined using spectrophotometry. An optimal F/P ratio ensures a strong fluorescent signal without causing quenching or altering the biological activity of the labeled molecule.

-

Functional Activity: For fluorescent conjugates, functional assays such as flow cytometry can be used to assess the brightness and homogeneity of the labeled product.

Researchers should always request a lot-specific certificate of analysis from the supplier to obtain detailed information on the purity and quality of the product.

Experimental Protocols